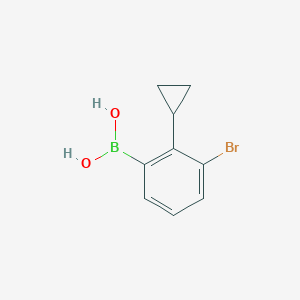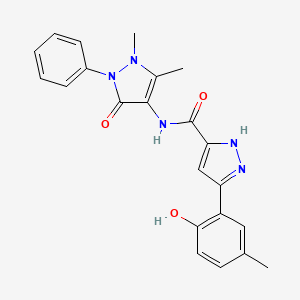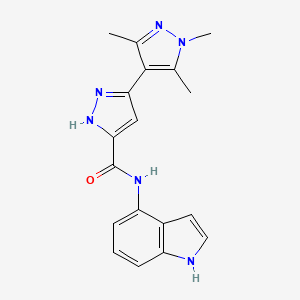
(2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H11BFNO3 and a molecular weight of 211.0 g/mol . This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale Suzuki-Miyaura coupling reactions, which are well-established in the pharmaceutical and chemical industries for the production of various boronic acid derivatives .
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This is the primary reaction involving (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid is used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine:
Industry: In the chemical industry, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The primary mechanism of action for (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Uniqueness: (2-Cyclobutoxy-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of the cyclobutoxy group, which can influence its reactivity and the types of products formed in coupling reactions. This structural feature distinguishes it from other boronic acids that lack such substituents .
Propiedades
Fórmula molecular |
C9H11BFNO3 |
|---|---|
Peso molecular |
211.00 g/mol |
Nombre IUPAC |
(2-cyclobutyloxy-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BFNO3/c11-8-5-12-9(4-7(8)10(13)14)15-6-2-1-3-6/h4-6,13-14H,1-3H2 |
Clave InChI |
HLIRVXCROPRDMC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1F)OC2CCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 3-methylbenzoate](/img/structure/B14090000.png)
![3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14090003.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14090015.png)

![tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate](/img/structure/B14090020.png)


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)
![4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)



![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)
